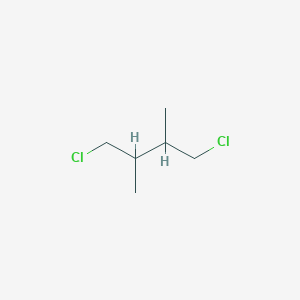
1,4-Dichloro-2,3-dimethylbutane
Cat. No. B8809736
M. Wt: 155.06 g/mol
InChI Key: GNMKHDROSCCKQP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US04336195
Procedure details


Using the reaction procedure described above, dimethyl carbonate is reacted with bis(1-chloro-2-propyl) ether to produce 2,6-dimethyl-p-dioxane, with 1,4-dichloro-2-methylbutane to make 3-methyltetrahydrofuran, with 1,4-dichloro-2,3-dimethylbutane to make 3,4-dimethyltetrahydrofuran, and with chloromethyl 2-chloroethyl ether to produce 1,3-dioxolane.





Name
Identifiers


|
REACTION_CXSMILES
|
ClCC(C)[CH2:4][CH2:5][Cl:6].CC1C[CH2:12][O:11]C1.[Cl:14]CC(C)C(C)CCl.CC1[CH:27](C)[CH2:26][O:25][CH2:24]1>>[Cl:6][CH2:5][CH2:4][O:11][CH2:12][Cl:14].[O:25]1[CH2:26][CH2:27][O:11][CH2:24]1
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
ClCC(CCCl)C
|
Step Two
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
CC1COCC1
|
Step Three
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
ClCC(C(CCl)C)C
|
Step Four
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
CC1COCC1C
|
Conditions


Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Outcomes


Product
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
ClCCOCCl
|
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
O1COCC1
|
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
Patent
US04336195
Procedure details


Using the reaction procedure described above, dimethyl carbonate is reacted with bis(1-chloro-2-propyl) ether to produce 2,6-dimethyl-p-dioxane, with 1,4-dichloro-2-methylbutane to make 3-methyltetrahydrofuran, with 1,4-dichloro-2,3-dimethylbutane to make 3,4-dimethyltetrahydrofuran, and with chloromethyl 2-chloroethyl ether to produce 1,3-dioxolane.





Name
Identifiers


|
REACTION_CXSMILES
|
ClCC(C)[CH2:4][CH2:5][Cl:6].CC1C[CH2:12][O:11]C1.[Cl:14]CC(C)C(C)CCl.CC1[CH:27](C)[CH2:26][O:25][CH2:24]1>>[Cl:6][CH2:5][CH2:4][O:11][CH2:12][Cl:14].[O:25]1[CH2:26][CH2:27][O:11][CH2:24]1
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
ClCC(CCCl)C
|
Step Two
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
CC1COCC1
|
Step Three
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
ClCC(C(CCl)C)C
|
Step Four
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
CC1COCC1C
|
Conditions


Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Outcomes


Product
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
ClCCOCCl
|
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
O1COCC1
|
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
